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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 11

Cat. No.: B186319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular and biochemical mechanisms

by which Elvitegravir, a potent antiretroviral agent, inhibits the function of HIV-1 integrase. It

includes quantitative efficacy data, an analysis of resistance pathways, and detailed protocols

for key evaluative experiments.

The HIV-1 Integration Process: A Prerequisite for
Viral Replication
Integration of the reverse-transcribed viral DNA into the host cell's genome is an indispensable

step in the HIV-1 life cycle, catalyzed by the viral enzyme integrase (IN).[1][2] This process

ensures the stable and permanent insertion of the viral genome, which is then used as a

template for the transcription of viral genes and the production of new virions. The integration

process is accomplished through two distinct catalytic reactions:

3'-Processing: Within the cytoplasm, IN binds to the long terminal repeat (LTR) sequences at

the ends of the linear viral DNA. It then performs an endonucleolytic cleavage, removing a

dinucleotide (typically GpT) from each 3' end. This results in recessed 3'-hydroxyl ends that

are essential for the subsequent reaction.[1][3]

Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and

IN, is translocated into the nucleus. Here, IN catalyzes the strand transfer reaction, a
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concerted event where the processed 3'-hydroxyl ends of the viral DNA are covalently linked

to the phosphodiester backbone of the host chromosome.[1][4][5] This reaction effectively

inserts the viral DNA into the host genome, after which cellular repair mechanisms mend the

gaps.[3]

Caption: The catalytic pathway of HIV-1 DNA integration.

Core Mechanism of Elvitegravir Action
Elvitegravir is a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral

drugs.[6] Its mechanism of action is highly specific, targeting the second catalytic step of

integration.

Elvitegravir functions by binding to the active site of HIV-1 integrase, specifically within the

catalytic core domain (CCD), after the integrase has formed a complex with the viral DNA ends.

[7][8] The inhibitor's key pharmacophore chelates the two divalent magnesium (Mg²⁺) or

manganese (Mn²⁺) ions that are essential for the enzyme's catalytic activity.[4] By occupying

this position and sequestering the metal ions, Elvitegravir effectively prevents the strand

transfer reaction from occurring.[4][6][9] It blocks the nucleophilic attack by the viral 3'-hydroxyl

groups on the host DNA, thereby halting the integration of viral DNA into the host genome and

interrupting the viral replication cycle.[4] Elvitegravir is highly specific to the strand transfer step

and shows significantly weaker inhibition of the 3'-processing reaction.[5]
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Elvitegravir binds to the intasome, chelates metal cofactors,
and prevents the binding and cleavage of host DNA.
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Caption: Elvitegravir's inhibition of the strand transfer reaction.

Quantitative Efficacy of Elvitegravir
The potency of Elvitegravir has been quantified through various in vitro assays. These values

are crucial for understanding its therapeutic potential and for comparing its activity with other

antiretroviral agents.
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Parameter Value
Condition /
Comment

Reference

IC₅₀ (In Vitro) 0.7 - 1.5 nM

Against various

laboratory strains of

HIV-1 and HIV-2.

[8]

IC₅₀ (Clinical Isolates) 0.04 - 0.6 ng/mL
Range against clinical

isolates of HIV-1.
[10]

EC₅₀ (Cell-based) 54 nM
Inhibition of IN strand

transfer reaction.
[8]

EC₅₀ (Cell-based) 14 ng/mL

Emax relationship with

log₁₀ change in

plasma HIV-RNA.

[10]

Protein-Adjusted IC₉₅ 45 ng/mL

Concentration

producing 95%

inhibition of wild-type

HIV-1, adjusted for

protein binding.

[10][11]

Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) are measures

of inhibitor potency.

Resistance to Elvitegravir
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For

Elvitegravir, resistance is primarily associated with specific mutations within the integrase gene.

Primary Resistance-Associated Mutations (RAMs)
Clinical studies have identified several primary mutations that confer reduced susceptibility to

Elvitegravir.[12] These mutations often occur at amino acid positions within or near the

integrase active site.[1]

Key Primary Elvitegravir RAMs: T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[12]
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Fold-Change in Susceptibility and Cross-Resistance
The presence of RAMs leads to a quantifiable decrease in the drug's effectiveness, measured

as a "fold-change" in the IC₅₀ value compared to the wild-type virus. Many of these mutations

also confer cross-resistance to other first-generation INSTIs, such as Raltegravir.

Mutation(s)
Fold-Change vs.
Elvitegravir

Fold-Change vs.
Raltegravir

Reference

T66I 9.7-fold Similar to EVG [12]

E92Q 26- to 30-fold ~5-fold [12][13]

T97A 2.4-fold - [12]

Y143R
~2-fold (remains

sensitive)
>100-fold (resistant) [14]

S147G 4.1-fold - [12]

G140S + Q148H >166-fold >166-fold [3]

Q148R >92-fold ~15-fold [1][12]

N155H 26- to 30-fold ~8-fold [1][12]

Note: Data are compiled from site-directed mutagenesis and recombinant virus assays. Fold-

change indicates the factor by which the IC₅₀ increases for the mutant virus relative to the wild-

type.

Key Experimental Protocols
The characterization of INSTIs like Elvitegravir relies on robust biochemical and cell-based

assays. Below are methodologies for foundational experiments.

In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay
This biochemical assay is fundamental for determining the direct inhibitory activity of a

compound on the strand transfer step. It uses recombinant HIV-1 integrase and synthetic DNA

oligonucleotides that mimic the processed viral DNA ends and a target DNA.
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Principle: The assay measures the ability of a test compound to prevent recombinant integrase

from inserting a donor DNA substrate (mimicking the viral DNA end) into a target DNA substrate

(mimicking host DNA). The incorporation is typically detected via non-radioactive methods,

such as ELISA, using labeled DNA substrates.

Workflow Diagram:
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Caption: General workflow for an ELISA-based strand transfer inhibition assay.

Detailed Methodology (Synthesized from[2][15][16]):
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Reagents & Materials:

Recombinant full-length HIV-1 Integrase.

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT).

Donor DNA Substrate: An oligonucleotide mimicking a processed LTR end, labeled with a

capture tag (e.g., biotin).

Target DNA Substrate: An oligonucleotide mimicking host DNA, labeled with a detection

tag (e.g., digoxigenin - DIG).

Test Compound (Elvitegravir) and controls, serially diluted in DMSO.

96-well microplates (streptavidin-coated if using biotinylated donor DNA).

Wash Buffer (e.g., PBS with 0.05% Tween-20).

Detection Reagent: Anti-detection tag antibody conjugated to an enzyme (e.g., Anti-DIG-

HRP).

Enzyme Substrate (e.g., TMB for HRP).

Stop Solution (e.g., 2N H₂SO₄).

Protocol Steps:

Plate Preparation: If not pre-coated, coat microplate wells with streptavidin, then add the

biotinylated donor DNA substrate and incubate to allow binding. Wash to remove unbound

DNA.

Blocking: Add a blocking buffer (e.g., BSA solution) to each well to prevent non-specific

binding of subsequent reagents. Incubate and wash.

Inhibitor & Enzyme Addition: Add diluted test compound (Elvitegravir) or control (DMSO) to

the wells. Subsequently, add the diluted recombinant HIV-1 integrase.
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Pre-incubation: Incubate the plate for ~15 minutes at 37°C. This allows the inhibitor to bind

to the integrase-DNA complex.

Reaction Initiation: Initiate the strand transfer reaction by adding the DIG-labeled target

DNA to each well.

Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C to allow the strand

transfer reaction to proceed.

Detection:

Wash the plate thoroughly to remove unbound reagents.

Add the anti-DIG-HRP conjugate to each well and incubate for 1 hour at room

temperature. This antibody will bind to the target DNA that has been integrated.

Wash the plate again to remove unbound antibody conjugate.

Add the TMB substrate and incubate in the dark until color develops.

Add the stop solution.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Analysis: The signal is proportional to the extent of strand transfer. Calculate the percent

inhibition for each inhibitor concentration relative to the DMSO control and determine the

IC₅₀ value by non-linear regression.

Cell-Based Antiviral Assays
To confirm that the biochemical inhibition translates to antiviral activity in a cellular context,

various cell-based assays are employed.

Example: MT4-LTR-EGFP Assay[1]

Principle: This assay uses a human T-cell line (MT4) that contains an integrated copy of a

green fluorescent protein (EGFP) gene under the control of the HIV-1 LTR promoter. When

the cells are infected with HIV-1, the viral Tat protein transactivates the LTR promoter,
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leading to EGFP expression. The inhibition of viral replication by a drug prevents Tat

production, thus reducing EGFP fluorescence.

Methodology:

Seed MT4-LTR-EGFP cells in a 96-well plate.

Add serial dilutions of the test compound (Elvitegravir).

Infect the cells with a known multiplicity of infection (MOI) of an HIV-1 strain.

Incubate for 3 days.

Measure EGFP fluorescence using a fluorometer.

Calculate the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication by

50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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